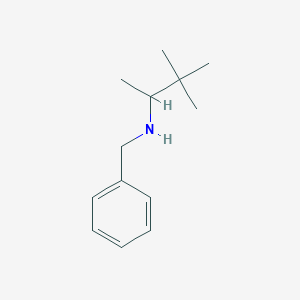

Benzyl(3,3-dimethylbutan-2-yl)amine

Description

Benzyl(3,3-dimethylbutan-2-yl)amine is a secondary amine characterized by a benzyl group attached to a branched alkyl chain (3,3-dimethylbutan-2-yl) at the amine nitrogen.

Properties

IUPAC Name |

N-benzyl-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-11(13(2,3)4)14-10-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVJAMSIPVNJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(3,3-dimethylbutan-2-yl)amine can be synthesized through several synthetic routes. One common method involves the alkylation of benzylamine with 3,3-dimethylbutan-2-yl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Benzyl(3,3-dimethylbutan-2-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amines, and substituted benzyl derivatives .

Scientific Research Applications

Benzyl(3,3-dimethylbutan-2-yl)amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl(3,3-dimethylbutan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The methoxy group in Benzyl(3-methoxybutan-2-yl)amine introduces electron-withdrawing character, altering solubility and interaction with biological targets compared to purely alkyl-substituted analogs .

- Aromatic vs. Aliphatic Systems : Benzyl-(1-phenyl-but-3-enyl)-amine incorporates an aromatic phenyl group, enabling π-stacking interactions relevant in materials science or receptor binding .

Research and Application Context

Pharmaceutical Relevance

For example:

- TRPC5 Inhibition : N-Heterocyclic benzylamine derivatives (e.g., AC1903) demonstrate selective TRPC5 channel inhibition, suggesting that steric bulk near the amine nitrogen (as in the target compound) may influence receptor binding .

- Metal Coordination : Benzylamine derivatives, such as [Benzyl(2-pyridylmethylidene)amine]-dichloridomercury(II), exhibit luminescent properties and metal-coordination capabilities, highlighting applications in chemical sensors or catalysis .

Physicochemical Behavior

- Solubility : The branched alkyl chain in this compound likely reduces water solubility compared to methoxy- or hydroxyl-containing analogs.

- Boiling/Melting Points : Secondary amines generally exhibit lower boiling points than primary amines due to reduced hydrogen-bonding capacity. The bulky substituents in the target compound may further depress melting points relative to linear-chain analogs.

Biological Activity

Benzyl(3,3-dimethylbutan-2-yl)amine is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is primarily utilized as an intermediate in organic synthesis and has applications in medicinal chemistry. Its structural characteristics allow it to interact with biological systems, potentially leading to antimicrobial and anticancer effects.

The biological activity of this compound is attributed to its role as a ligand that interacts with various molecular targets. This interaction can modulate enzyme activity and signaling pathways, contributing to its pharmacological effects. For instance, it has been shown to inhibit specific enzymes involved in cancer cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from similar structures have demonstrated significant inhibitory effects on the proliferation of prostate cancer cells (LNCaP and C4-2B) with IC50 values ranging from 0.75 μM to 2.53 μM . This suggests that modifications to the benzyl amine structure can enhance anticancer activity.

Antimicrobial Activity

Research indicates that certain derivatives of this compound exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways within microbial cells. Specific derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Activity Evaluation

In a study evaluating various N-benzyl derivatives for TRIM24 bromodomain inhibition, compounds related to this compound were assessed for their ability to inhibit cancer cell growth. The results indicated that these compounds effectively reduced cell viability in prostate cancer cell lines (IC50 values between 1.08 μM and 2.53 μM), highlighting their potential as lead compounds for further development .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of benzyl amine derivatives to understand how structural modifications affect biological activity. It was found that the introduction of lipophilic groups significantly enhanced activity against TNF-α inhibition, with some derivatives achieving IC50 values as low as 0.33 μM . This underscores the importance of molecular design in optimizing therapeutic efficacy.

Data Tables

| Compound | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| This compound | Anticancer | 1.88 - 2.53 | TRIM24 bromodomain |

| Derivative 11d | Anticancer | 1.08 | Prostate Cancer |

| Derivative 11h | Anticancer | 0.75 | Non-Small Cell Lung Cancer |

| Derivative 2b | TNF-α Inhibition | 5.2 | Inflammatory Response |

| Derivative 3m | TNF-α Inhibition | 0.08 | Inflammatory Response |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.